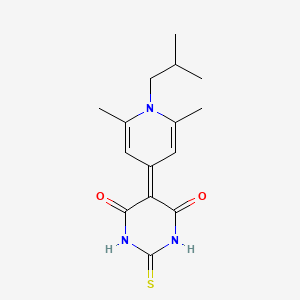
5-(1-isobutyl-2,6-dimethyl-4(1H)-pyridinylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar in structure to the compound of interest, often involves condensation reactions. For instance, a one-pot synthesis approach can be utilized for preparing pyrimidine derivatives through the reaction of specific precursors in the presence of catalysts like pyridine. Such methods underscore the versatility and efficiency of synthesizing complex pyrimidine scaffolds, including thioxodihydropyrimidine derivatives, from readily available materials (Abdullah M. Asiri & Salman A. Khan, 2010).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, akin to the compound , has been elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These techniques confirm the molecular frameworks and substitution patterns, critical for understanding the compound's chemical behavior and reactivity (Abdullah M. Asiri & Salman A. Khan, 2010).
Chemical Reactions and Properties
Pyrimidine derivatives are known for their reactivity in various chemical reactions, including cycloaddition, Michael-type reactions, and reactions with electrophiles and nucleophiles. These reactions often result in the formation of novel pyrimidine scaffolds with diverse substituents, showcasing the compound's versatility in organic synthesis. The reactivity patterns are indicative of the compound's potential utility in synthesizing a wide range of chemical entities (T. Kinoshita, Yukihiro Watanabe, S. Nakao, & S. Furukawa, 1992).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research into thioxopyrimidines and related compounds has led to the development of novel synthetic methods and the creation of new ring systems, such as isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno[2,3-d]pyrimidines. These methods often involve one-pot syntheses or reactions with hydrazines and thiourea, highlighting the versatility of pyrimidine derivatives in organic synthesis (Abdel-fattah et al., 1998).
Antimicrobial Activity
Synthetic efforts have also focused on the antimicrobial properties of pyridothienopyrimidines and thioxopyrimidinediones, indicating the potential of these compounds in developing new antimicrobial agents. The structural diversity of these compounds allows for the exploration of their bioactivity against various microbial strains, underscoring the importance of pyrimidine derivatives in pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antiviral Research
Recent studies have also explored the antiviral potential of pyrimidine thioglycosides, particularly against significant threats like SARS-COV-2 and Avian Influenza H5N1 viruses. This research is crucial for the development of new antiviral drugs, highlighting the ongoing need for novel compounds to combat emerging viral diseases (Abu-Zaied, Elgemeie, & Mahmoud, 2021).
Catalysis and Synthetic Applications
The synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts illustrates the role of pyrimidine derivatives in medicinal and pharmaceutical industries. These scaffolds are key precursors for bioactive molecules, with research focusing on developing efficient synthetic routes through the use of various catalysts, including green solvents and catalyst-free conditions (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
5-[2,6-dimethyl-1-(2-methylpropyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-8(2)7-18-9(3)5-11(6-10(18)4)12-13(19)16-15(21)17-14(12)20/h5-6,8H,7H2,1-4H3,(H2,16,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIFGFOLELFTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)
![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)
![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)
![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)


![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)
![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)